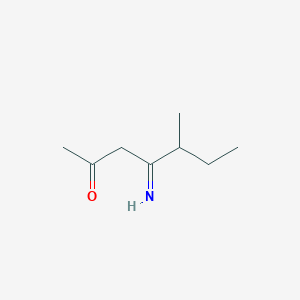

4-Imino-5-methylheptan-2-one

CAS No.: 1823377-64-5

Cat. No.: VC6826392

Molecular Formula: C8H15NO

Molecular Weight: 141.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823377-64-5 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.214 |

| IUPAC Name | 4-imino-5-methylheptan-2-one |

| Standard InChI | InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 |

| Standard InChI Key | ZGWUOLJAIQYZAU-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=N)CC(=O)C |

Introduction

Molecular Structure and Stereochemical Considerations

4-Imino-5-methylheptan-2-one (C₈H₁₅NO) features a linear heptane backbone with three key functional groups:

-

A ketone at position 2 (), which introduces polarity and hydrogen-bonding capacity.

-

An imino group () at position 4, conferring basicity and potential for tautomerization or Schiff base formation.

-

A methyl branch at position 5, influencing steric interactions and conformational stability.

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of 4-imino-5-methylheptan-2-one could involve:

-

Ketone Formation: Introducing the C2 ketone via oxidation of a secondary alcohol or Friedel-Crafts acylation.

-

Imino Group Installation: Substituting a hydroxyl or halogen group at C4 with an amine source, followed by dehydration to form the imino moiety.

-

Methyl Branch Incorporation: Utilizing alkylation or Grignard reactions to add the C5 methyl group.

A patent describing the synthesis of 4-amino-5-methyl-1H-pyridin-2-one highlights methodologies applicable to imino-containing compounds . For example, nitro-group reduction and subsequent amination could be adapted to install the imino group in aliphatic systems.

Key Intermediate: 4-Hydroxy-5-methylheptan-2-one

The hydroxy analog (PubChem CID: 45085726) serves as a plausible precursor. Its synthesis involves:

-

Aldol Condensation: Between pentan-2-one and acetaldehyde to form the heptan-2-one backbone.

-

Stereoselective Hydroxylation: Enzymatic or chemical methods to introduce the C4 hydroxyl group .

Converting the hydroxyl group to an imino group would require:

-

Activation: Transforming the -OH into a better leaving group (e.g., mesylate or tosylate).

-

Nucleophilic Substitution: Reaction with ammonia or a protected amine source.

-

Dehydration: Acid-catalyzed removal of water to form the C=N bond.

Physicochemical Properties and Computational Predictions

While experimental data for 4-imino-5-methylheptan-2-one is scarce, computational tools provide estimates:

The imino group’s basicity () suggests pH-dependent solubility, favoring protonation in acidic environments.

Biological Relevance and Hypothetical Applications

Role in Medicinal Chemistry

Structurally related compounds, such as dihydrobenzooxazepinones, exhibit potent inhibitory activity against oncology targets like WDR5 . The imino group in 4-imino-5-methylheptan-2-one could mimic key pharmacophores in these inhibitors, enabling:

-

Hydrogen Bonding: Interaction with backbone NH groups (e.g., C261 in WDR5) .

-

π-π Stacking: Engagement with aromatic residues (e.g., F133 in WDR5) .

Case Study: WDR5 Inhibitors

The WDR5 WIN-site inhibitor 3 (3,4-dihydroisoquinolin-1(2H)-one) binds via:

Substituting the carbonyl with an imino group (C=NH) could alter binding kinetics by introducing a protonatable nitrogen, potentially enhancing target residence time.

Challenges in Drug Development

-

Metabolic Stability: The imino group may undergo hydrolysis or oxidation, necessitating prodrug strategies.

-

Oral Bioavailability: High polar surface area (43.7 Ų) could limit membrane permeability, requiring formulation optimization.

-

Selectivity: Off-target interactions with amine-binding proteins must be assessed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume